Licopyranocoumarin

Description

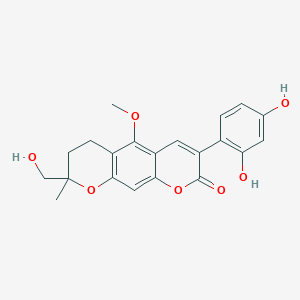

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

7-(2,4-dihydroxyphenyl)-2-(hydroxymethyl)-5-methoxy-2-methyl-3,4-dihydropyrano[3,2-g]chromen-8-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20O7/c1-21(10-22)6-5-13-18(28-21)9-17-15(19(13)26-2)8-14(20(25)27-17)12-4-3-11(23)7-16(12)24/h3-4,7-9,22-24H,5-6,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOBCUWLJOZHPQL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC2=C(O1)C=C3C(=C2OC)C=C(C(=O)O3)C4=C(C=C(C=C4)O)O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20922255 | |

| Record name | 3-(2,4-Dihydroxyphenyl)-8-(hydroxymethyl)-5-methoxy-8-methyl-7,8-dihydro-2H,6H-benzo[1,2-b:5,4-b']dipyran-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20922255 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

384.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Licopyranocoumarin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0038874 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

117038-80-9, 121249-16-9 | |

| Record name | (+)-3-(2,4-Dihydroxyphenyl)-7,8-dihydro-8-(hydroxymethyl)-5-methoxy-8-methyl-2H,6H-benzo[1,2-b:5,4-b′]dipyran-2-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=117038-80-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Licopyranocoumarin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117038809 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | GU 7 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0121249169 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(2,4-Dihydroxyphenyl)-8-(hydroxymethyl)-5-methoxy-8-methyl-7,8-dihydro-2H,6H-benzo[1,2-b:5,4-b']dipyran-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20922255 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | LICOPYRANOCOUMARIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4X8VZO798F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Licopyranocoumarin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0038874 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

137 °C | |

| Record name | Licopyranocoumarin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0038874 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to the Core Chemical Properties of Licopyranocoumarin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Licopyranocoumarin, a natural pyranocoumarin derivative, has garnered interest within the scientific community for its potential therapeutic applications. As a member of the coumarin family, it shares a core structure known for a wide array of biological activities. This technical guide provides a comprehensive overview of the fundamental chemical and biological properties of this compound, with a focus on data presentation, experimental methodologies, and the elucidation of its mechanism of action.

Chemical Properties

This compound is classified as a hydroxyisoflavonoid.[1] Its chemical structure and key physicochemical properties are summarized below.

| Property | Value | Source |

| Molecular Formula | C21H20O7 | [1][2][3] |

| Molecular Weight | 384.38 g/mol | [2] |

| IUPAC Name | 3-(2,4-dihydroxyphenyl)-8-(hydroxymethyl)-5-methoxy-8-methyl-2H,6H,7H,8H-pyrano[3,2-g]chromen-2-one | [1] |

| CAS Number | 117038-80-9 | [1][3] |

| Physical Description | Solid | [3] |

| Melting Point | 137 °C | [3] |

| Water Solubility | 0.027 g/L | [1] |

| logP | 2.6 - 2.7 | [1][3] |

| Hydrogen Bond Donor Count | 3 | [1][3] |

| Hydrogen Bond Acceptor Count | 6 | [1] |

| Polar Surface Area | 105.45 Ų | [1] |

Biological Activities and Mechanism of Action

This compound has demonstrated noteworthy biological activities, particularly in the realms of neuroprotection and enzyme inhibition.

Neuroprotective Effects

This compound has shown potential as a neuroprotective agent. It has been observed to significantly block MPP+ (1-methyl-4-phenylpyridinium)-induced cell death in neuronal PC12D cells. This protective effect is accompanied by the preservation of the mitochondrial membrane potential. The underlying mechanism of this neuroprotection is mediated through the c-Jun N-terminal kinase (JNK) signaling pathway.

Enzyme Inhibition

This compound is a constituent of licorice (Glycyrrhiza uralensis) extract, which has been shown to exhibit inhibitory activity against Cytochrome P450 3A4 (CYP3A4). While bioassay-guided fractionation of the extract identified other compounds with potent CYP3A4 inhibition, this compound was among the isolated constituents, suggesting it may contribute to this inhibitory effect.

Experimental Protocols

Isolation of this compound from Glycyrrhiza uralensis

A general procedure for the isolation of coumarins from Glycyrrhiza species involves the following steps. Please note that specific details may vary between different studies.

-

Extraction: The dried and powdered plant material (e.g., roots of Glycyrrhiza uralensis) is extracted with a suitable solvent, such as 70% methanol or 90% ethanol, often under reflux.

-

Fractionation: The crude extract is then partitioned with solvents of increasing polarity, such as petroleum ether, dichloromethane, and ethyl acetate, to separate compounds based on their solubility.

-

Chromatography: The fraction containing this compound (typically the ethyl acetate fraction) is subjected to various chromatographic techniques for further purification. These may include:

-

Silica Gel Column Chromatography: Elution with a gradient of solvents (e.g., dichloromethane-methanol) separates compounds based on their affinity for the silica stationary phase.

-

Octadecylsilyl (ODS) Column Chromatography: A reverse-phase technique using a gradient of methanol-water to separate compounds based on their hydrophobicity.

-

Sephadex LH-20 Column Chromatography: Size-exclusion chromatography to separate compounds based on their molecular size.

-

Semi-preparative High-Performance Liquid Chromatography (HPLC): A final purification step to obtain highly pure this compound.

-

-

Structure Elucidation: The structure of the isolated compound is confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

In Vitro Anti-Inflammatory Assay (General Protocol)

The following is a general protocol for assessing the anti-inflammatory activity of a compound like this compound in a cell-based assay.

-

Cell Culture: Murine macrophage cells (e.g., RAW 264.7) are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.

-

Cell Viability Assay: To determine the non-toxic concentration range of this compound, a cell viability assay (e.g., MTT or MTS assay) is performed.

-

LPS Stimulation: Macrophages are pre-treated with various concentrations of this compound for a specific duration (e.g., 1-2 hours) before being stimulated with lipopolysaccharide (LPS) to induce an inflammatory response.

-

Measurement of Inflammatory Mediators: After a suitable incubation period (e.g., 24 hours), the cell culture supernatant is collected to measure the levels of inflammatory mediators such as:

-

Nitric Oxide (NO): Measured using the Griess reagent.

-

Pro-inflammatory Cytokines (e.g., TNF-α, IL-6, IL-1β): Quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits.

-

-

Data Analysis: The inhibitory effect of this compound on the production of these inflammatory mediators is calculated and often expressed as an IC50 value (the concentration required to inhibit 50% of the response).

In Vitro Antioxidant Assay (DPPH Radical Scavenging Activity - General Protocol)

This protocol outlines a common method for evaluating the antioxidant potential of a compound.

-

Preparation of DPPH Solution: A solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in a suitable solvent (e.g., methanol or ethanol) is prepared.

-

Reaction Mixture: Various concentrations of this compound are mixed with the DPPH solution. A control containing only the solvent and DPPH is also prepared.

-

Incubation: The reaction mixtures are incubated in the dark at room temperature for a specific period (e.g., 30 minutes).

-

Absorbance Measurement: The absorbance of the solutions is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.

-

Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging Activity = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

-

Data Analysis: The results are often expressed as an IC50 value, representing the concentration of the compound that scavenges 50% of the DPPH radicals.

Signaling Pathway Visualization

The neuroprotective effect of this compound is reported to be mediated through the JNK signaling pathway. The following diagram illustrates a simplified representation of this proposed mechanism.

Caption: Proposed neuroprotective mechanism of this compound via inhibition of the JNK pathway.

Conclusion

This compound presents itself as a promising natural compound with distinct biological activities. Its neuroprotective effects, mediated through the JNK pathway, and its potential role in enzyme inhibition warrant further investigation. The experimental protocols outlined in this guide provide a foundation for researchers to explore the therapeutic potential of this compound. Future studies should focus on obtaining more extensive quantitative data on its biological activities and further elucidating the specific molecular targets and signaling pathways it modulates. The availability of detailed spectroscopic data will also be crucial for its unambiguous identification and characterization in complex biological matrices.

References

- 1. researchgate.net [researchgate.net]

- 2. JNK1 inhibition by Licochalcone A leads to neuronal protection against excitotoxic insults derived of kainic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Characterization of the CYP3A4 Enzyme Inhibition Potential of Selected Flavonoids - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery, Natural Sources, and Biological Potential of Licopyranocoumarin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Licopyranocoumarin is a naturally occurring pyranocoumarin first identified in the roots of Glycyrrhiza uralensis. As a member of the coumarin class of compounds, it is of significant interest to the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive overview of the discovery of this compound, its primary natural sources, and detailed methodologies for its extraction and isolation. Furthermore, it delves into the prospective signaling pathways, including the NF-κB, MAPK, and PI3K/Akt/mTOR pathways, which are likely modulated by this compound, underpinning its potential anti-inflammatory and antitumor activities. This document aims to serve as a foundational resource for researchers investigating the therapeutic utility of this compound.

Discovery and Natural Sources

This compound was first isolated and its structure elucidated in 1988 by Hatano and colleagues from "Xi-bei licorice," a variety of licorice root from Glycyrrhiza uralensis[1]. This discovery was part of broader research into the phenolic constituents of licorice and their biological activities[1][2].

The primary natural sources of this compound are plants belonging to the Glycyrrhiza genus, which are widely used in traditional medicine. The main species from which this compound has been isolated include:

-

Glycyrrhiza uralensis (Chinese Licorice): The roots and rhizomes of this plant are the most well-documented sources of this compound[1][3][4].

-

Glycyrrhiza glabra (Licorice): This species is also known to contain a variety of coumarins and other flavonoids, including this compound[5].

Experimental Protocols: Extraction and Isolation

While a specific, detailed protocol exclusively for this compound is not extensively documented, the following procedure is a representative method for the extraction and isolation of coumarins from Glycyrrhiza uralensis roots, adapted from methodologies used for related compounds like Glycycoumarin[6].

Extraction

-

Powdering: Obtain dried roots and rhizomes of Glycyrrhiza uralensis and pulverize them into a coarse powder.

-

Solvent Extraction: The powdered plant material (e.g., 20 kg) is subjected to reflux extraction with 90% (v/v) ethanol. This process is typically repeated three times, with each extraction lasting for 2 hours[6].

-

Concentration: The ethanol extracts are combined, filtered, and then concentrated under reduced pressure to remove the ethanol. The resulting aqueous extract is then lyophilized to yield a dry crude extract[6].

Fractionation

-

Liquid-Liquid Extraction: The dry crude extract is resuspended in distilled water and partitioned sequentially with a non-polar organic solvent, such as ethyl acetate. This separates the compounds based on their polarity[5][6].

-

Concentration of Fraction: The ethyl acetate fraction, which is rich in flavonoids and coumarins, is concentrated in vacuo to yield a dry extract[6].

Chromatographic Purification

-

Silica Gel Column Chromatography: The ethyl acetate extract is subjected to column chromatography on a silica gel column. Elution is performed with a gradient of solvents, typically starting with a less polar mixture (e.g., dichloromethane) and gradually increasing the polarity by adding methanol (e.g., gradients of 0%, 5%, 10%, 30%, 50%, and 100% methanol in dichloromethane)[6]. Fractions are collected and monitored by Thin Layer Chromatography (TLC).

-

Further Column Chromatography (MCI Gel/Sephadex LH-20): Fractions containing the compounds of interest are pooled and may be subjected to further purification using other chromatography techniques such as MCI GEL™ column chromatography or Sephadex LH-20 column chromatography to separate compounds based on different properties[4][5][6].

-

Preparative High-Performance Liquid Chromatography (HPLC): The final purification step often involves preparative reverse-phase HPLC (RP-HPLC). This allows for the isolation of highly pure this compound[4][6]. The mobile phase typically consists of a mixture of acetonitrile and water, often with a small amount of acid like trifluoroacetic acid to improve peak shape.

Structure Elucidation

The structure of the purified this compound is confirmed using various spectroscopic techniques, including:

-

High-Resolution Electrospray Ionization Mass Spectrometry (HRESI-MS)

-

¹H Nuclear Magnetic Resonance (NMR)

-

¹³C Nuclear Magnetic Resonance (NMR)

The obtained spectral data is then compared with published data for confirmation[6].

Figure 1. General experimental workflow for the isolation of this compound.

Quantitative Data

Quantitative data on the yield and biological activity of this compound are not extensively reported in the literature. The yield of coumarins can vary depending on the plant's origin, age, and the extraction method used. For context, the content of a related major coumarin, Glycycoumarin, in the crude roots and rhizomes of Glycyrrhiza uralensis has been reported to be approximately 0.81 mg/g[7].

| Compound | Assay | Result (IC₅₀) | Source |

| This compound | CYP3A4 Inhibition | 20 µM | [2] |

| Coumarin Derivative 2 | Nitric Oxide (NO) Production Inhibition | 33.37 µM | [1] |

| Compound 6 (Benzopyranone) | Cytotoxicity (A549 Lung Cancer Cells) | 5.0 µM | [8] |

Note: Data for "Coumarin Derivative 2" and "Compound 6" are included to provide context on the typical potency of related pyranocoumarin and benzopyranone structures in anti-inflammatory and cytotoxicity assays, respectively. These are not data for this compound itself.

Biological Activities and Proposed Signaling Pathways

This compound, as a member of the coumarin family isolated from licorice, is presumed to possess anti-inflammatory and antitumor properties. The precise mechanisms of action have not been fully elucidated for this compound itself, but based on extensive research on related flavonoids and coumarins, several key signaling pathways are likely targets[3][9].

Anti-inflammatory Activity: Inhibition of NF-κB and MAPK Pathways

Inflammation is a complex biological response often mediated by the activation of transcription factors like Nuclear Factor-kappa B (NF-κB) and the Mitogen-Activated Protein Kinase (MAPK) signaling cascade.

-

NF-κB Signaling Pathway: In response to inflammatory stimuli such as lipopolysaccharide (LPS), the IκB kinase (IKK) complex becomes activated. IKK then phosphorylates the inhibitory protein IκBα, leading to its ubiquitination and subsequent degradation. This frees NF-κB (typically the p65/p50 dimer) to translocate to the nucleus, where it induces the transcription of pro-inflammatory genes, including those for cytokines like TNF-α and IL-6, and enzymes like iNOS and COX-2[10][11][12]. Coumarins and other flavonoids from licorice have been shown to inhibit this pathway, often by preventing the phosphorylation and degradation of IκBα, thereby sequestering NF-κB in the cytoplasm[3][13].

-

MAPK Signaling Pathway: The MAPK pathway, which includes kinases like ERK, JNK, and p38, is another critical regulator of inflammation. Upon stimulation, a phosphorylation cascade leads to the activation of these MAPKs, which in turn can activate transcription factors that promote the expression of inflammatory mediators[3][13]. Compounds from licorice have been demonstrated to attenuate inflammation by inhibiting the phosphorylation of ERK, JNK, and p38[3].

Figure 2. Proposed anti-inflammatory mechanism of this compound.

Antitumor Activity: Inhibition of the PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR signaling pathway is a crucial intracellular cascade that regulates cell cycle progression, proliferation, survival, and angiogenesis. Its aberrant activation is a hallmark of many cancers[14][15].

-

PI3K/Akt/mTOR Signaling Pathway: Growth factors binding to receptor tyrosine kinases (RTKs) on the cell surface activate Phosphoinositide 3-kinase (PI3K). PI3K then phosphorylates PIP2 to PIP3, which in turn recruits and activates the kinase Akt. Activated Akt has numerous downstream targets, including the mammalian target of rapamycin (mTOR) complex 1 (mTORC1)[16][17]. mTORC1 promotes protein synthesis and cell growth by phosphorylating targets like S6K1 and 4E-BP1. Akt also promotes cell survival by inhibiting pro-apoptotic proteins. Many natural products, including flavonoids, have been shown to exert antitumor effects by inhibiting key nodes in this pathway, such as PI3K, Akt, or mTOR, leading to reduced cancer cell proliferation and induction of apoptosis[16][17][18].

Figure 3. Proposed antitumor mechanism via the PI3K/Akt/mTOR pathway.

Conclusion

This compound, a pyranocoumarin from the roots of Glycyrrhiza species, represents a promising natural product for further investigation. Its structural similarity to other bioactive coumarins and flavonoids suggests a strong potential for anti-inflammatory and antitumor activities, likely mediated through the inhibition of key cellular signaling pathways such as NF-κB, MAPK, and PI3K/Akt/mTOR. However, there is a clear need for further research to isolate this compound in larger quantities, to definitively determine its IC₅₀ values in various anti-inflammatory and cancer cell line assays, and to confirm its precise molecular mechanisms of action. This guide provides a foundational framework to stimulate and support such future research endeavors in the field of natural product-based drug discovery.

References

- 1. mdpi.com [mdpi.com]

- 2. CYP3A4 inhibitors isolated from Licorice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Chemical constituents from Glycyrrhiza uralensis | Semantic Scholar [semanticscholar.org]

- 5. Three New Compounds, Licopyranol A–C, Together with Eighteen Known Compounds Isolated from Glycyrrhiza glabra L. and Their Antitumor Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pharmacology and Toxicology Testing: IC50 for Tumor Cell Lines - Preclinical Research Services [pharmtoxglp.com]

- 7. Discovery and Hit-to-Lead Optimization of Non-ATP Competitive MK2 (MAPKAPK2) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. In Vitro Cytotoxicity of Benzopyranone Derivatives with Basic Side Chain Against Human Lung Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Natural and Synthetic Coumarins with Effects on Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Discovery of an effective anti-inflammatory agent for inhibiting the activation of NF-κB - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Anti-inflammatory effect of corymbocoumarin from Seseli gummiferum subsp. corymbosum through suppression of NF-κB signaling pathway and induction of HO-1 expression in LPS-stimulated RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. A Robust In Vitro Screening Assay to Identify NF-κB Inhibitors for Inflammatory Muscle Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Design, synthesis, anti-inflammatory evaluation, and molecular modelling of new coumarin-based analogs combined curcumin and other heterocycles as potential TNF-α production inhibitors via upregulating Nrf2/HO-1, downregulating AKT/mTOR signalling pathways and downregulating NF-κB in LPS induced macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Inhibition of PI3K/Akt/mTOR signaling pathway enhances the sensitivity of the SKOV3/DDP ovarian cancer cell line to cisplatin in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Inhibition of PI3K/Akt/mTOR Signaling by Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 17. DUAL INHIBITION OF PI3K/AKT AND mTOR SIGNALING IN HUMAN NON-SMALL CELL LUNG CANCER CELLS BY A DIETARY FLAVONOID FISETIN - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Dual PI3K/Akt Inhibitors Bearing Coumarin-Thiazolidine Pharmacophores as Potential Apoptosis Inducers in MCF-7 Cells - PMC [pmc.ncbi.nlm.nih.gov]

Preliminary Biological Activities of Licopyranocoumarin: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

Licopyranocoumarin, a natural pyranocoumarin found in plants of the Glycyrrhiza species, has emerged as a compound of interest in preclinical research. This document provides a comprehensive overview of the currently understood biological activities of this compound, with a focus on its neuroprotective effects. Furthermore, it explores the potential anti-inflammatory, anticancer, and anti-HIV activities, drawing parallels from the broader class of coumarin compounds. This paper details the experimental methodologies for key biological assays, presents available data in a structured format, and visualizes the implicated signaling pathways to facilitate further research and drug development efforts.

Introduction

This compound is a phenolic compound isolated from licorice root.[1] Coumarins, the chemical class to which this compound belongs, are recognized for their diverse and significant pharmacological properties, including anti-inflammatory, antioxidant, anticancer, and antiviral activities.[2][3] While research specifically on this compound is in its preliminary stages, existing studies and the well-documented bioactivities of related compounds suggest its potential as a valuable lead compound for therapeutic development. This whitepaper aims to consolidate the current knowledge on this compound's biological activities and provide a technical guide for researchers in the field.

Quantitative Data on Biological Activities

Quantitative data for the specific biological activities of this compound are still emerging. The most well-documented activity is its neuroprotective effect. Information on other potential activities is largely derived from studies on analogous coumarin compounds.

| Biological Activity | Test System | Target/Endpoint | Quantitative Data | Reference |

| Neuroprotection | MPP+-treated neuronal PC12D cells | JNK activation, ROS generation, cell death, mitochondrial membrane potential | Markedly blocked cell death and loss of mitochondrial membrane potential | [4][5] |

| Xanthine Oxidase Inhibition | In vitro enzymatic assay | Xanthine Oxidase | Data not yet available for this compound. Other coumarins show IC50 values in the micromolar range. | [6] |

| Anti-inflammatory | - | NF-κB, MAPK pathways | Data not yet available for this compound. Related coumarins inhibit NO production with IC50 values in the micromolar range. | [7][8] |

| Anticancer | - | Various cancer cell lines and signaling pathways (e.g., PI3K/Akt/mTOR) | Data not yet available for this compound. Other coumarins show a wide range of IC50 values depending on the cell line and compound. | [2][9] |

| Anti-HIV | - | HIV-1 Reverse Transcriptase, Integrase | Data not yet available for this compound. Related pyranocoumarins show IC50 values in the micromolar range against HIV-1 replication. | [10][11] |

Experimental Protocols

Detailed experimental protocols are crucial for the replication and advancement of research. Below are methodologies for key assays relevant to the biological activities of this compound.

Neuroprotection Assay against MPP+-induced Cell Death

This protocol is based on the study by Fujimaki et al. (2014) which demonstrated the neuroprotective effects of this compound.[4][5]

-

Cell Culture: Neuronal PC12D cells are cultured in appropriate media supplemented with fetal bovine serum and horse serum. For differentiation, cells are treated with nerve growth factor (NGF).

-

Induction of Neurotoxicity: Differentiated PC12D cells are pre-treated with varying concentrations of this compound for a specified period. Subsequently, 1-methyl-4-phenylpyridinium (MPP+), a neurotoxin, is added to the culture medium to induce neuronal cell death.

-

Assessment of Cell Viability: Cell viability is determined using a trypan blue exclusion assay or an MTT assay. The percentage of viable cells in the this compound-treated groups is compared to the MPP+-only treated control group.

-

Measurement of Mitochondrial Membrane Potential: Changes in mitochondrial membrane potential (ΔΨm) are assessed using a fluorescent probe such as tetramethylrhodamine, ethyl ester (TMRE). A decrease in fluorescence intensity indicates a loss of mitochondrial membrane potential.

-

Western Blot Analysis for JNK Activation: To determine the effect on the JNK signaling pathway, cell lysates are collected and subjected to SDS-PAGE. Proteins are then transferred to a PVDF membrane and probed with antibodies specific for total JNK and phosphorylated JNK (p-JNK). A decrease in the p-JNK/JNK ratio indicates inhibition of JNK activation.

-

Measurement of Reactive Oxygen Species (ROS): Intracellular ROS levels are measured using a fluorescent probe like 2',7'-dichlorofluorescin diacetate (DCFH-DA). A reduction in fluorescence intensity in this compound-treated cells indicates a decrease in ROS generation.

General Protocol for Xanthine Oxidase Inhibition Assay

-

Assay Principle: The assay measures the inhibition of xanthine oxidase, an enzyme that catalyzes the oxidation of xanthine to uric acid and superoxide radicals. The formation of uric acid can be monitored spectrophotometrically at 295 nm.

-

Procedure:

-

A reaction mixture is prepared containing phosphate buffer, xanthine (substrate), and the test compound (this compound) at various concentrations.

-

The reaction is initiated by adding a solution of xanthine oxidase.

-

The change in absorbance at 295 nm is recorded over time.

-

Allopurinol is typically used as a positive control.

-

The percentage of inhibition is calculated, and the IC50 value is determined.[12][13]

-

General Protocol for Anti-inflammatory (Nitric Oxide Inhibition) Assay

-

Cell Culture: Macrophage cell lines, such as RAW 264.7, are cultured in appropriate media.

-

Induction of Inflammation: Cells are pre-treated with different concentrations of this compound before being stimulated with lipopolysaccharide (LPS) to induce an inflammatory response and nitric oxide (NO) production.

-

Measurement of Nitric Oxide: The concentration of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent. A decrease in nitrite concentration indicates inhibition of NO production.

-

Assessment of Cell Viability: An MTT assay is performed to ensure that the observed reduction in NO is not due to cytotoxicity of the compound.[8]

General Protocol for Anticancer (MTT) Assay

-

Cell Culture: A panel of human cancer cell lines is cultured in appropriate media.

-

Compound Treatment: Cells are seeded in 96-well plates and treated with various concentrations of this compound for a defined period (e.g., 24, 48, 72 hours).

-

MTT Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active mitochondrial reductase will convert MTT into formazan crystals.

-

Data Analysis: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm). The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.[2]

Signaling Pathways and Mechanisms of Action

Neuroprotection via Inhibition of the JNK Signaling Pathway

Research has shown that this compound exerts its neuroprotective effects by modulating the c-Jun N-terminal kinase (JNK) signaling pathway.[4][5] In models of Parkinson's disease, the neurotoxin MPP+ induces neuronal cell death through the generation of reactive oxygen species (ROS) and subsequent activation of JNK. This compound was found to suppress this MPP+-induced ROS generation, leading to the inhibition of JNK activation.[4][5] This, in turn, prevents the downstream apoptotic events, including the loss of mitochondrial membrane potential and ultimately, cell death.[4]

References

- 1. JNK1 inhibition by Licochalcone A leads to neuronal protection against excitotoxic insults derived of kainic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Recent Perspectives on Anticancer Potential of Coumarin Against Different Human Malignancies: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Two new flavonoids and other constituents in licorice root: their relative astringency and radical scavenging effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Identification of this compound and glycyrurol from herbal medicines as neuroprotective compounds for Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Identification of this compound and Glycyrurol from Herbal Medicines as Neuroprotective Compounds for Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Xanthine oxidase inhibitory activity of a new isocoumarin obtained from Marantodes pumilum var. pumila leaves - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Pharmacological mechanism underlying anti-inflammatory properties of two structurally divergent coumarins through the inhibition of pro-inflammatory enzymes and cytokines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Frontiers | A Review on Anti-Tumor Mechanisms of Coumarins [frontiersin.org]

- 10. Plant Coumarins with Anti-HIV Activity: Isolation and Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 11. [Anti-HIV-1 activity and structure-activity relationship of pyranocoumarin analogs] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Xanthine oxidase inhibitory study of eight structurally diverse phenolic compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 13. A comprehensive review on recent xanthine oxidase inhibitors of dietary based bioactive substances for the treatment of hyperuricemia and gout: Molecular mechanisms and perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

Licopyranocoumarin: A Hydroxyisoflavonoid from Licorice with Therapeutic Potential

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Licopyranocoumarin, a prominent hydroxyisoflavonoid constituent of licorice (Glycyrrhiza species), has garnered significant interest within the scientific community for its diverse biological activities. This technical guide provides a comprehensive overview of this compound, encompassing its chemical properties, known biological effects, and the signaling pathways it is suggested to modulate. This document is intended to serve as a foundational resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug discovery.

Introduction

Licorice, a perennial herb of the Glycyrrhiza genus, has been a cornerstone of traditional medicine for centuries, with its extracts and isolated compounds utilized for a wide array of therapeutic purposes.[1] Among the plethora of bioactive molecules within licorice, flavonoids and coumarins represent major classes of compounds with significant pharmacological activities.[2][3] this compound, a member of the pyranocoumarin class of flavonoids, stands out as a molecule of interest due to its unique chemical structure and emerging biological activities.[4][5] This guide aims to consolidate the current scientific knowledge on this compound, with a focus on its classification as a hydroxyisoflavonoid and its potential as a therapeutic agent.

Chemical and Physical Properties

This compound is chemically classified as a hydroxyisoflavonoid, containing an isoflavonoid skeleton with hydroxyl group substitutions.[4][5] Its structure features a pyran ring fused to a coumarin core. Detailed chemical and physical properties are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₂₁H₂₀O₇ | [6] |

| Molecular Weight | 384.4 g/mol | [6] |

| IUPAC Name | 7-(2,4-dihydroxyphenyl)-2-(hydroxymethyl)-5-methoxy-2-methyl-3,4-dihydropyrano[3,2-g]chromen-8-one | [6] |

| CAS Number | 117038-80-9 | [4][6] |

| Synonyms | GU-7, Lico-pyranocoumarin | [6] |

| Physical Description | Solid | |

| Melting Point | Not Available | |

| Solubility | Not Available | |

| XLogP3 | 2.7 | [6] |

Biological Activities and Therapeutic Potential

This compound has been investigated for a range of biological activities, suggesting its potential in various therapeutic areas. The primary reported activities include anti-HIV, neuroprotective, and enzyme inhibitory effects.

Anti-HIV Activity

An initial study identified this compound as a phenolic constituent of Si-pei licorice with anti-HIV properties.[7] While this pioneering work highlighted its potential, specific quantitative data, such as the half-maximal inhibitory concentration (IC50), were not reported for this compound itself in the primary abstract.

Neuroprotective Effects

Emerging research suggests that this compound may possess neuroprotective properties. One report indicated that it could act as a potent neuroprotective agent by markedly blocking 1-methyl-4-phenylpyridinium (MPP+)-induced neuronal PC12D cell death. This protective effect is proposed to be mediated through the c-Jun N-terminal kinase (JNK) signaling pathway. However, detailed quantitative analysis of this neuroprotective activity is not yet widely available.

Enzyme Inhibition

This compound has been identified as an inhibitor of Cytochrome P450 3A4 (CYP3A4), a crucial enzyme in drug metabolism. A study involving the bioassay-guided purification of compounds from Glycyrrhiza uralensis demonstrated the CYP3A4 inhibitory activity of the licorice extract. While this compound was isolated as one of the active constituents, the IC50 value for its specific inhibitory action was not provided in the abstract, whereas values for other isolated compounds were reported.

Signaling Pathway Modulation

While direct and extensive studies on the signaling pathways modulated by this compound are limited, inferences can be drawn from research on related licorice flavonoids and coumarins. These compounds are known to interact with key inflammatory and cell survival pathways, namely the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[8]

Hypothesized NF-κB Pathway Inhibition

The NF-κB signaling cascade is a central regulator of inflammation. Many flavonoids have been shown to inhibit this pathway. It is hypothesized that this compound may exert anti-inflammatory effects by interfering with the activation of NF-κB. A potential mechanism involves the inhibition of IκB kinase (IKK), which would prevent the phosphorylation and subsequent degradation of IκBα, thereby sequestering NF-κB in the cytoplasm and preventing the transcription of pro-inflammatory genes.

Caption: Hypothesized Inhibition of the NF-κB Signaling Pathway by this compound.

Potential Modulation of the MAPK Pathway

The MAPK pathway, which includes cascades such as JNK, ERK, and p32, is crucial for cellular processes like proliferation, differentiation, and apoptosis. The reported neuroprotective effect of this compound is suggested to be mediated via the JNK pathway. It is plausible that this compound modulates the phosphorylation cascade of the JNK pathway, thereby preventing apoptosis in neuronal cells.

Caption: Potential Modulation of the JNK/MAPK Signaling Pathway by this compound.

Experimental Protocols

General Isolation and Purification Workflow

The isolation of this compound from licorice root typically involves extraction followed by chromatographic separation.

References

- 1. researchgate.net [researchgate.net]

- 2. Specific CYP3A4 inhibitors in grapefruit juice: furocoumarin dimers as components of drug interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Agents targeting c-Jun N-terminal kinase pathway as potential neuroprotectants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Mechanism-based inhibition of CYP1A1 and CYP3A4 by the furanocoumarin chalepensin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. In vitro inhibition of human cytochrome P450 enzymes by licoisoflavone B from Glycyrrhiza uralensis Fisch. ex DC - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Discovery of a Highly Selective CYP3A4 Inhibitor Suitable for Reaction Phenotyping Studies and Differentiation of CYP3A4 and CYP3A5 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Development of novel furanocoumarin dimers as potent and selective inhibitors of CYP3A4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Inhibition of infectivity of human immunodeficiency virus by a novel nucleoside, oxetanocin, and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Reported Anti-HIV Activity of Licopyranocoumarin

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the reported anti-HIV activity of Licopyranocoumarin, a natural compound isolated from licorice. It details the compound's mechanism of action, summarizes its antiviral potency through quantitative data, and outlines the experimental protocols used for its evaluation.

Introduction

This compound is a prenylated coumarin derivative that has garnered scientific interest for its potential as an anti-HIV agent. Coumarins, a class of compounds widely distributed in the plant kingdom, have been shown to inhibit various stages of the HIV replication cycle.[1] Specifically, pyranocoumarins like this compound are noted for their ability to act through multiple mechanisms, making them promising candidates for the development of new antiretroviral drugs, particularly in the context of emerging drug resistance.[2][3] This guide synthesizes the available research to provide a detailed resource for professionals in the field of virology and drug discovery.

Mechanism of Action

This compound and related pyranocoumarins exhibit anti-HIV activity by targeting both viral enzymes and cellular factors essential for HIV replication. The primary reported mechanisms include the inhibition of HIV Reverse Transcriptase (RT) and the suppression of HIV promoter activity.[3][4]

-

Inhibition of HIV Reverse Transcriptase (RT): Pyranocoumarins have been demonstrated to inhibit the activity of HIV-1 RT, a critical enzyme that converts the viral RNA genome into DNA for integration into the host cell's genome.[3][5] Some coumarin derivatives uniquely inhibit the DNA-dependent DNA polymerase activity of RT without significantly affecting the RNA-dependent DNA polymerase activity, representing a distinct mechanism from many existing RT inhibitors.[6]

-

Suppression of HIV Transcription: this compound has been shown to specifically suppress the HIV promoter (located in the Long Terminal Repeat, LTR) when induced by tetradecanoyl phorbol acetate (TPA).[4] This suggests an interference with cellular transcription factors that are crucial for initiating viral gene expression. TPA is a known activator of the NF-κB signaling pathway, which plays a key role in the transition of HIV from a latent to an active state.[4][7] By inhibiting this pathway, this compound can potentially block viral replication at the transcriptional level.

-

Inhibition of Tat Function: The HIV Tat protein is a potent trans-activator that is essential for robust viral transcription. Some coumarin derivatives have been identified as Tat antagonists, further contributing to the suppression of HIV replication.[4]

The multifaceted mechanism of action is a significant advantage, as compounds that target multiple pathways may be more resilient to the development of viral resistance.[2][8]

Quantitative Anti-HIV Activity

While specific quantitative data for this compound is limited in publicly accessible literature, studies on closely related pyranocoumarins demonstrate potent anti-HIV activity. The table below summarizes the reported efficacy of representative pyranocoumarin analogs against HIV-1. The activity is typically reported as the half-maximal effective concentration (EC₅₀), the half-maximal cytotoxic concentration (CC₅₀), and the therapeutic index (TI), which is the ratio of CC₅₀ to EC₅₀.

| Compound Class | Compound/Code | Target/Assay | EC₅₀ (µM) | CC₅₀ (µM) | TI (CC₅₀/EC₅₀) | Reference |

| Pyranocoumarin | V0201 | HIV-1 Replication (PBMC) | 0.036 | N/A | N/A | [5] |

| Pyranocoumarin | V0201 | HIV-1 Protease (PR) | 3.56 | N/A | N/A | [5] |

| Pyranocoumarin | V0201 | HIV-1 Reverse Transcriptase (RT) | 0.78 | N/A | N/A | [5] |

| Linear Pyranocoumarin | Compound 47 | HIV Replication | 1.87 | >200 | 107 | [3] |

| Linear Pyranocoumarin | Compound 48 | HIV Replication | 3.19 | >200 | 63 | [3] |

N/A: Not Available in the cited literature.

Experimental Protocols

The evaluation of this compound's anti-HIV activity involves a series of standardized in vitro assays to determine its efficacy against viral replication and its toxicity to host cells.

A cytotoxicity assay is essential to determine the concentration range at which a compound is toxic to host cells.[9][10] This is crucial for calculating the therapeutic index. The MTT assay is a common colorimetric method.

Methodology:

-

Cell Plating: Seed human cell lines (e.g., MT-4, CEM-SS, H9 lymphocytes) in a 96-well plate at a predetermined density and incubate to allow for cell adherence.

-

Compound Addition: Add serial dilutions of this compound to the wells. Include wells with untreated cells (negative control) and cells treated with a known cytotoxic agent (positive control).

-

Incubation: Incubate the plate for a period that corresponds to the duration of the antiviral assay (e.g., 48-72 hours).

-

MTT Reagent: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well. Live cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the untreated control. The CC₅₀ value is determined by plotting cell viability against compound concentration.

This assay measures the ability of a compound to inhibit HIV replication in a cell culture system. The p24 antigen capture ELISA is a common method for quantifying viral load.

Methodology:

-

Cell Infection: Plate a suitable host cell line (e.g., MT-2 or PBMCs) and infect with a known amount of HIV-1.

-

Compound Treatment: Immediately after infection, add various non-toxic concentrations of this compound to the cells.

-

Incubation: Culture the infected and treated cells for several days to allow for multiple rounds of viral replication.

-

Supernatant Collection: At the end of the incubation period, collect the cell culture supernatant.

-

p24 ELISA: Quantify the amount of HIV-1 p24 capsid protein in the supernatant using a commercial ELISA kit. The amount of p24 is directly proportional to the amount of virus.

-

Analysis: Compare the p24 levels in treated samples to untreated infected controls. The EC₅₀ is the concentration of the compound that inhibits viral replication by 50%.

This is a cell-free enzymatic assay to directly measure the inhibitory effect of a compound on the activity of purified HIV-1 RT.[11][12]

Methodology:

-

Reaction Mixture: Prepare a reaction mixture in a microplate containing a template-primer (e.g., poly(A)·oligo(dT)), labeled nucleotides (e.g., DIG-dUTP and Biotin-dUTP), and purified recombinant HIV-1 RT enzyme.[13]

-

Compound Addition: Add varying concentrations of this compound to the reaction mixture.

-

Enzymatic Reaction: Incubate the mixture at 37°C to allow the RT to synthesize a new DNA strand, incorporating the labeled nucleotides.

-

Capture and Detection: Transfer the reaction product to a streptavidin-coated plate to capture the biotin-labeled DNA. Then, add an anti-digoxigenin (anti-DIG) antibody conjugated to an enzyme (e.g., peroxidase).

-

Substrate Addition: Add a colorimetric or chemiluminescent substrate for the conjugated enzyme.

-

Signal Measurement: Measure the resulting signal, which is proportional to the amount of newly synthesized DNA.

-

Analysis: Calculate the percent inhibition of RT activity for each compound concentration and determine the IC₅₀ value.

Signaling Pathway Analysis: NF-κB Inhibition

The finding that this compound suppresses the TPA-induced HIV promoter strongly implicates the NF-κB pathway.[4] In latent HIV infection, the viral promoter is largely inactive. Cellular activation by stimuli like TPA triggers a signaling cascade that activates NF-κB. Activated NF-κB translocates to the nucleus and binds to enhancer elements in the HIV LTR, initiating viral transcription. By inhibiting this pathway, this compound could play a role in maintaining HIV latency or suppressing viral reactivation.

Conclusion

This compound exhibits promising anti-HIV properties, primarily through the inhibition of HIV reverse transcriptase and the suppression of viral transcription via pathways involving NF-κB and Tat. Its multi-target mechanism of action makes it an attractive scaffold for the development of novel antiretroviral agents. While quantitative data on this compound itself is sparse, related pyranocoumarins show high efficacy in vitro. Further research is warranted to fully elucidate its specific inhibitory concentrations, conduct structure-activity relationship studies, and evaluate its potential in preclinical models. The detailed experimental protocols and mechanistic diagrams provided in this guide serve as a foundational resource for scientists dedicated to advancing HIV treatment and prevention.

References

- 1. Coumarin-based derivatives with potential anti-HIV activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Plant Coumarins with Anti-HIV Activity: Isolation and Mechanisms of Action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Plant Coumarins with Anti-HIV Activity: Isolation and Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 3-Phenylcoumarins as Inhibitors of HIV-1 Replication - PMC [pmc.ncbi.nlm.nih.gov]

- 5. [Anti-HIV-1 activity and structure-activity relationship of pyranocoumarin analogs] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. cdr.lib.unc.edu [cdr.lib.unc.edu]

- 7. mdpi.com [mdpi.com]

- 8. mdpi.com [mdpi.com]

- 9. opentrons.com [opentrons.com]

- 10. Cytotoxicity Assays | Thermo Fisher Scientific - KR [thermofisher.com]

- 11. Development and evaluation of a simple and effective RT-qPCR inhibitory assay for detection of the efficacy of compounds towards HIV reverse transcriptase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. Reverse Transcriptase Assay, colorimetric [sigmaaldrich.com]

An In-depth Technical Guide to the Flavonoid Class of Licopyranocoumarin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Licopyranocoumarin is a naturally occurring flavonoid belonging to the pyranocoumarin class.[1][2] It is primarily isolated from the roots and stolons of various Glycyrrhiza species, commonly known as licorice.[2] This guide provides a comprehensive overview of this compound, including its chemical properties, biological activities, and potential mechanisms of action, with a focus on its relevance to drug discovery and development.

Chemical Properties and Structure

This compound is characterized by a tetracyclic ring system, which includes a pyran ring fused to a coumarin core. Its chemical structure has been elucidated through spectroscopic methods.[3][4]

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| IUPAC Name | 7-(2,4-dihydroxyphenyl)-2-(hydroxymethyl)-5-methoxy-2-methyl-3,4-dihydropyrano[3,2-g]chromen-8-one | PubChem[1] |

| Molecular Formula | C₂₁H₂₀O₇ | PubChem[1] |

| Molecular Weight | 384.38 g/mol | PubChem[5] |

| Physical Description | Solid | PubChem[1] |

| Melting Point | 137 °C | PubChem[1] |

| XLogP3 | 2.7 | PubChem[1] |

| CAS Number | 117038-80-9 | PubChem[1] |

Biological Activities and Therapeutic Potential

This compound has demonstrated a range of biological activities that suggest its potential as a therapeutic agent. The primary reported activities are anti-HIV and inhibition of xanthine oxidase.

Anti-HIV Activity

Xanthine Oxidase Inhibition

Xanthine oxidase is a key enzyme in purine metabolism, and its inhibition is a therapeutic target for conditions like gout.[12] Flavonoids, in general, are known to be effective inhibitors of xanthine oxidase.[12][13][14] Although a specific IC50 value for this compound's inhibition of xanthine oxidase is not provided in the search results, numerous flavonoids isolated from Glycyrrhiza glabra have been identified as potential inhibitors.[12][15] The structure-activity relationship of flavonoids suggests that the planar structure and specific hydroxylation patterns contribute to their inhibitory activity.[13] For comparison, other coumarins and flavonoids have shown potent xanthine oxidase inhibition with IC50 values in the micromolar range.[16][17][18]

Table 2: Biological Activities of this compound and Related Compounds

| Compound Class | Biological Activity | Reported IC50 / Effect | Source |

| Pyranocoumarins | Anti-HIV-1 | IC50 values in the micromolar range for analogs.[11] | [11][19][20][21] |

| Flavonoids from Glycyrrhiza | Xanthine Oxidase Inhibition | Potent inhibition observed for various flavonoids.[12][15] | [12][13][14][15] |

| Glycyrrhizin | Anti-HIV | Inhibits HIV replication in a dose-dependent manner.[7][8] | [6][7][8][9] |

Potential Mechanisms of Action and Signaling Pathways

The biological activities of flavonoids like this compound are often mediated through their interaction with key cellular signaling pathways. Based on the activities of structurally related compounds, this compound is likely to modulate the Nrf2, NF-κB, and MAPK signaling pathways.

Nrf2 Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is a critical regulator of cellular defense against oxidative stress. Many natural coumarins have been identified as activators of the Nrf2 signaling pathway. Activation of Nrf2 leads to the transcription of antioxidant and cytoprotective genes, which can contribute to the anti-inflammatory and chemopreventive effects of these compounds.

Caption: Proposed activation of the Nrf2 signaling pathway by this compound.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central mediator of inflammatory responses. Chronic activation of NF-κB is implicated in numerous inflammatory diseases and cancers. Many flavonoids and coumarins have been shown to inhibit the NF-κB pathway, thereby exerting anti-inflammatory effects.

Caption: Proposed inhibition of the NF-κB signaling pathway by this compound.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling cascade involved in inflammation, cell proliferation, and apoptosis. The MAPK family includes ERK, JNK, and p38 kinases. Inhibition of MAPK signaling is a key mechanism by which many anti-inflammatory compounds exert their effects.

Caption: Proposed inhibition of the MAPK signaling pathway by this compound.

Experimental Protocols

Isolation of this compound from Glycyrrhiza sp.

The following is a generalized protocol based on methods used for the isolation of flavonoids from plant materials.

Caption: General workflow for the isolation and purification of this compound.

Protocol:

-

Extraction: Dried and powdered root/stolon material of Glycyrrhiza sp. is extracted with a suitable solvent such as ethanol or methanol at room temperature or under reflux.

-

Concentration: The solvent is removed under reduced pressure using a rotary evaporator to yield a crude extract.

-

Fractionation: The crude extract is subjected to liquid-liquid partitioning, for example, between water and ethyl acetate, to enrich the flavonoid fraction.

-

Chromatographic Separation: The flavonoid-rich fraction is then purified using Droplet Counter-Current Chromatography (DCCC) and/or Centrifugal Partition Chromatography (CPC). A suitable two-phase solvent system (e.g., n-hexane-ethyl acetate-methanol-water) is selected to achieve optimal separation.

-

Analysis and Identification: The purity of the isolated this compound is assessed by High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC). The structure is confirmed using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Xanthine Oxidase Inhibition Assay

This protocol is a standard method for determining the inhibitory activity of compounds against xanthine oxidase.[22][23]

Protocol:

-

Reagents and Materials:

-

Xanthine oxidase from bovine milk

-

Xanthine (substrate)

-

Phosphate buffer (pH 7.5)

-

Test compound (this compound) dissolved in DMSO

-

Allopurinol (positive control)

-

96-well UV-transparent microplate

-

Spectrophotometer

-

-

Assay Procedure:

-

Prepare a reaction mixture in each well of the microplate containing phosphate buffer, the test compound at various concentrations, and xanthine oxidase solution.

-

Incubate the mixture at a specified temperature (e.g., 25°C or 37°C) for a set period (e.g., 15 minutes).

-

Initiate the enzymatic reaction by adding the xanthine substrate solution to each well.

-

Monitor the formation of uric acid by measuring the increase in absorbance at 295 nm at regular intervals.

-

Calculate the percentage of inhibition for each concentration of the test compound.

-

Determine the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.

-

Synthesis of this compound

While a specific total synthesis of this compound has not been detailed in the reviewed literature, a plausible synthetic route can be proposed based on established methods for the synthesis of pyranocoumarins.[24][25][26][27][28]

A potential synthetic strategy could involve the Pechmann condensation to form the coumarin core, followed by the construction of the pyran ring and subsequent functional group manipulations.

Conclusion

This compound is a promising flavonoid with demonstrated anti-HIV and potential xanthine oxidase inhibitory activities. Its mechanism of action is likely to involve the modulation of key signaling pathways such as Nrf2, NF-κB, and MAPK, which are implicated in a wide range of diseases. Further research is warranted to fully elucidate its pharmacological profile, including the determination of specific IC50 values for its biological activities and the investigation of its effects in preclinical models. The development of an efficient synthetic route would also be crucial for enabling more extensive biological evaluation and potential therapeutic development. This guide provides a solid foundation for researchers and drug development professionals interested in exploring the therapeutic potential of this compound.

References

- 1. This compound | C21H20O7 | CID 122851 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Pharmacological Activities and Phytochemical Constituents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The isolation and structure elucidation of minor isoflavonoids from licorice of Glycyrrhiza glabra origin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. GSRS [gsrs.ncats.nih.gov]

- 6. epigen.com.ua [epigen.com.ua]

- 7. Research Progress on the Antiviral Activity of Glycyrrhizin and its Derivatives in Liquorice - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Research Progress on the Antiviral Activity of Glycyrrhizin and its Derivatives in Liquorice [frontiersin.org]

- 9. A Review of the Antiviral Activities of Glycyrrhizic Acid, Glycyrrhetinic Acid and Glycyrrhetinic Acid Monoglucuronide [mdpi.com]

- 10. Assessment of Total Antioxidant Capacity and Antimicrobial Activity of Glycyrrhiza glabra in Saliva of HIV-Infected Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 11. [Anti-HIV-1 activity and structure-activity relationship of pyranocoumarin analogs] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. ijbbku.com [ijbbku.com]

- 13. Inhibition of xanthine oxidase by flavonoids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. researchgate.net [researchgate.net]

- 16. hub.tmu.edu.tw [hub.tmu.edu.tw]

- 17. Xanthine oxidase inhibitory activity of a new isocoumarin obtained from Marantodes pumilum var. pumila leaves - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Advances in Xanthine Oxidase Inhibition: A Review of Potential Bioactive Synthetic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Plant Coumarins with Anti-HIV Activity: Isolation and Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Coumarin-based derivatives with potential anti-HIV activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Plant Coumarins with Anti-HIV Activity: Isolation and Mechanisms of Action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. mdpi.com [mdpi.com]

- 23. scispace.com [scispace.com]

- 24. Total Syntheses and Anti-Inflammatory Studies of Three Natural Coumarins: Glycycoumarin, Glycyrin, and 3-O-Methylglycyrol - PMC [pmc.ncbi.nlm.nih.gov]

- 25. mdpi.com [mdpi.com]

- 26. researchgate.net [researchgate.net]

- 27. mdpi.com [mdpi.com]

- 28. Synthesis of Pyranocoumarin through MCRs: Modulation of this Approach as a Function of Substituent Effect Forms the Furocoumarin and 4-Hydroxy-3-styryl Coumarin as a Function of Solvent Effect. | Semantic Scholar [semanticscholar.org]

An In-depth Technical Guide on the Physical Properties of Licopyranocoumarin

This technical guide provides a comprehensive overview of the physical properties of Licopyranocoumarin, with a specific focus on its melting point. It is intended for researchers, scientists, and professionals in the field of drug development who are interested in the physicochemical characteristics of this natural compound. This document includes a summary of quantitative data, detailed experimental protocols, and visual diagrams to illustrate key processes and pathways.

Physical and Chemical Properties of this compound

This compound is a natural flavonoid and a member of the coumarin class of organic compounds.[1][2] It has been isolated from species of licorice (Glycyrrhiza sp.).[1][3] The physical and chemical properties of this compound are summarized in the table below.

| Property | Value | Source |

| Melting Point | 137 °C | Human Metabolome Database (HMDB)[1] |

| Molecular Formula | C21H20O7 | PubChem[1] |

| Molecular Weight | 384.4 g/mol | PubChem[1] |

| Physical Description | Solid | Human Metabolome Database (HMDB)[1] |

| IUPAC Name | 7-(2,4-dihydroxyphenyl)-2-(hydroxymethyl)-5-methoxy-2-methyl-3,4-dihydropyrano[3,2-g]chromen-8-one | PubChem[1] |

| CAS Number | 117038-80-9 | PubChem[1] |

Experimental Protocol: Melting Point Determination

The melting point of a solid is a critical physical property that provides information about its purity.[4] A pure crystalline solid typically exhibits a sharp melting point, while impurities will lower and broaden the melting range.[4] The following is a general protocol for determining the melting point of a compound like this compound using a modern melting point apparatus.[4][5][6][7]

Materials:

-

This compound sample

-

Capillary tubes (sealed at one end)

-

Melting point apparatus (e.g., DigiMelt or Mel-Temp)

-

Mortar and pestle (if sample is not a fine powder)

-

Glass tubing for packing

Procedure:

-

Sample Preparation:

-

Ensure the this compound sample is completely dry, as residual solvent can act as an impurity and affect the melting point.[7]

-

If the sample consists of large crystals, gently pulverize it into a fine powder using a clean and dry mortar and pestle.[5]

-

Introduce a small amount of the powdered sample into the open end of a capillary tube.[8]

-

To pack the sample at the bottom of the tube, gently tap the closed end on a hard surface. For more efficient packing, drop the capillary tube (closed end down) through a long glass tube onto the benchtop.[6]

-

The final packed sample height should be between 2-3 mm to ensure an accurate melting range.[6][7]

-

-

Melting Point Measurement:

-

Place the capillary tube containing the sample into the sample holder of the melting point apparatus.[5]

-

If the approximate melting point is known (137 °C for this compound), set the starting temperature to about 15-20 °C below the expected melting point.[5][7]

-

Set the heating rate (ramp rate) to a slow value, typically 1-2 °C per minute, to ensure thermal equilibrium is maintained.[4][5]

-

Observe the sample through the magnifying lens of the apparatus.

-

Record the temperature at which the first droplet of liquid appears (the beginning of the melting range).

-

Continue to observe and record the temperature at which the last solid particle melts (the end of the melting range).[4]

-

-

Data Recording and Purity Assessment:

Experimental Workflow: Extraction and Isolation of Coumarins

The following diagram illustrates a general workflow for the extraction and isolation of coumarins, such as this compound, from plant material. This process typically involves solvent extraction followed by chromatographic purification.[9][10][11]

Caption: A generalized workflow for the extraction and isolation of this compound.

Relevant Signaling Pathways

While specific signaling pathways directly modulated by this compound are not extensively detailed in the provided search results, it is known that compounds from licorice, its natural source, can influence key inflammatory pathways.[12] Derivatives of licorice have been shown to modulate the NF-κB and MAPK signaling pathways, which are crucial in the inflammatory response.[12] Additionally, natural coumarin derivatives have been reported to activate the Nrf2 signaling pathway, which is a master regulator of the antioxidant response.[13]

The diagram below illustrates a simplified representation of the NF-κB signaling pathway, which can be modulated by compounds found in licorice.

References

- 1. This compound | C21H20O7 | CID 122851 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Showing Compound this compound (FDB018320) - FooDB [foodb.ca]

- 3. Phenolic constituents of licorice. II. Structures of this compound, licoarylcoumarin and glisoflavone, and inhibitory effects of licorice phenolics on xanthine oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. chem.ucalgary.ca [chem.ucalgary.ca]

- 5. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. davjalandhar.com [davjalandhar.com]

- 9. tautobiotech.com [tautobiotech.com]

- 10. mdpi.com [mdpi.com]

- 11. Isolation and Antimicrobial Activity of Coumarin Derivatives from Fruits of Peucedanum luxurians Tamamsch [mdpi.com]

- 12. Exploring the Role of Licorice and Its Derivatives in Cell Signaling Pathway NF-κB and MAPK - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Natural Coumarin Derivatives Activating Nrf2 Signaling Pathway as Lead Compounds for the Design and Synthesis of Intestinal Anti-Inflammatory Drugs - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Extraction of Licopyranocoumarin from Glycyrrhiza Species

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Licopyranocoumarin is a bioactive phenolic compound found in various Glycyrrhiza species, commonly known as licorice. This document provides detailed application notes and protocols for the extraction, isolation, and quantification of this compound. The methodologies described are based on established techniques for the separation of coumarins and other flavonoids from Glycyrrhiza extracts. While a specific, standardized protocol for this compound is not widely published, the following represents a comprehensive approach derived from existing literature for similar compounds.

Data Presentation

The following table summarizes representative quantitative data for the extraction and purification of this compound from Glycyrrhiza uralensis root material. These values are illustrative and can vary depending on the plant material, extraction conditions, and analytical methods used.

| Parameter | Value | Method of Analysis | Reference |

| Initial Extraction | |||

| Starting Material | 1 kg dried G. uralensis root powder | - | [1] |

| Total Methanol Extract Yield | 150 g | Gravimetric | [1] |

| Solvent Partitioning | |||

| Chloroform Fraction Yield | 25 g | Gravimetric | [1] |

| n-Butanol Fraction Yield | 40 g | Gravimetric | [1] |

| Aqueous Fraction Yield | 85 g | Gravimetric | [1] |

| Chromatographic Purification | |||

| Crude this compound Yield from Chloroform Fraction | 250 mg | Preparative HPLC | [1] |

| Final Purified this compound Yield | 180 mg | Preparative HPLC | [1] |

| Purity of Final Product | >98% | HPLC-UV | [2] |

| Analytical Quantification | |||

| This compound Content in Crude Chloroform Extract | ~1% (w/w) | HPLC-UV | [2] |

| Limit of Detection (LOD) | 0.1 µg/mL | HPLC-UV | [2] |

| Limit of Quantification (LOQ) | 0.3 µg/mL | HPLC-UV | [2] |

Experimental Protocols

General Extraction of Phenolic Compounds from Glycyrrhiza Species

This protocol describes a general method for obtaining a crude extract enriched with phenolic compounds, including this compound, from Glycyrrhiza root.

Materials:

-

Dried and powdered Glycyrrhiza uralensis or Glycyrrhiza glabra roots

-

Methanol (ACS grade or higher)

-

Chloroform (ACS grade or higher)

-

n-Butanol (ACS grade or higher)

-

Deionized water

-

Rotary evaporator

-

Large glass beakers and flasks

-

Separatory funnel (2L)

-

Filtration apparatus (e.g., Buchner funnel with filter paper)

Procedure:

-

Macerate 1 kg of powdered Glycyrrhiza root material with 5 L of methanol at room temperature for 24 hours with occasional stirring.

-

Filter the mixture through a Buchner funnel to separate the extract from the plant material.

-

Repeat the extraction of the plant residue two more times with 5 L of fresh methanol each time.

-

Combine the methanol extracts and concentrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain a crude methanol extract.

-

Suspend the crude methanol extract in 1 L of deionized water and transfer to a 2 L separatory funnel.

-

Perform liquid-liquid partitioning by successively extracting the aqueous suspension with: a. Chloroform (3 x 500 mL) b. n-Butanol (3 x 500 mL)

-

Collect each solvent fraction separately. The chloroform fraction is expected to be enriched in coumarins like this compound.

-

Concentrate the chloroform fraction to dryness using a rotary evaporator to yield the crude chloroform extract.

Isolation of this compound using Preparative High-Performance Liquid Chromatography (HPLC)

This protocol outlines the purification of this compound from the crude chloroform extract.

Materials:

-

Crude chloroform extract from Glycyrrhiza

-

HPLC-grade methanol

-

HPLC-grade acetonitrile

-

HPLC-grade water

-

Formic acid (optional, for mobile phase modification)

-

Preparative HPLC system with a UV detector

-

Preparative C18 reverse-phase column (e.g., 250 x 21.2 mm, 5 µm)

-

Fraction collector

-

Analytical HPLC system for purity analysis

Procedure:

-

Dissolve a portion of the crude chloroform extract in a minimal amount of methanol.

-

Filter the sample solution through a 0.45 µm syringe filter.

-

Set up the preparative HPLC system with the C18 column.

-

Equilibrate the column with a mobile phase mixture of methanol and water (e.g., 50:50 v/v). A small amount of formic acid (e.g., 0.1%) can be added to improve peak shape.

-

Inject the filtered sample onto the column.

-

Elute the compounds using a gradient of increasing methanol concentration (e.g., from 50% to 100% methanol over 60 minutes) at a flow rate appropriate for the column size (e.g., 10-20 mL/min).

-

Monitor the elution profile at a suitable UV wavelength for coumarins (e.g., 254 nm or 320 nm).

-

Collect fractions corresponding to the peaks of interest using a fraction collector.

-

Analyze the collected fractions using analytical HPLC to identify those containing this compound of high purity.

-

Combine the pure fractions and evaporate the solvent to obtain purified this compound.

Quantitative Analysis of this compound by HPLC-UV

This protocol is for the quantification of this compound in the extracts.

Materials:

-

Purified this compound standard

-

Glycyrrhiza extracts

-

HPLC-grade methanol and water

-

Analytical HPLC system with a UV detector

-

Analytical C18 reverse-phase column (e.g., 150 x 4.6 mm, 5 µm)

Procedure:

-

Prepare a stock solution of the this compound standard in methanol (e.g., 1 mg/mL).

-